SX-3228

Vue d'ensemble

Description

Méthodes De Préparation

SX 3228 est synthétisé par une série de réactions chimiques impliquant la formation du noyau naphtyridinone et la fonctionnalisation subséquente. La voie de synthèse implique généralement la condensation de matières premières appropriées dans des conditions contrôlées pour former le produit souhaité. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en garantissant la stabilité chimique. Une méthode implique un processus de tabletage par granulation humide pour maintenir la stabilité du composé pendant les traitements mécaniques tels que le broyage et la compression .

Analyse Des Réactions Chimiques

SX 3228 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents analogues.

Substitution : Les réactions de substitution, en particulier au niveau du cycle oxadiazole, peuvent produire divers produits substitués.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

SX 3228 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les effets des modifications structurelles sur l'activité du récepteur GABA A.

Biologie : Les chercheurs utilisent SX 3228 pour étudier le rôle des récepteurs GABA A dans divers processus biologiques.

Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels en tant qu'agent sédatif et hypnotique.

Industrie : SX 3228 est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs GABA A

Mécanisme d'action

SX 3228 exerce ses effets en agissant comme un modulateur allostérique positif du récepteur GABA A, ciblant spécifiquement le sous-type α1. Cette modulation améliore la réponse du récepteur au neurotransmetteur acide gamma-aminobutyrique (GABA), conduisant à une augmentation de l'afflux d'ions chlorure et à l'hyperpolarisation du neurone. Cela entraîne des effets sédatifs et hypnotiques .

Applications De Recherche Scientifique

Pharmacological Research

SX-3228 has been extensively investigated for its sedative effects. Studies have demonstrated that it significantly alters sleep architecture in animal models, particularly rats. The compound has shown the ability to:

- Reduce Waking Time : Administration of this compound resulted in a significant decrease in waking time during both light and dark phases of the light-dark cycle. For instance, doses of 0.5 to 2.5 mg/kg led to a marked reduction in wakefulness (P<0.05-0.01) during experimental sessions .

- Increase Slow Wave Sleep : The compound significantly increased slow wave sleep (SWS), particularly at higher doses (2.5 mg/kg), indicating its potential as a hypnotic agent .

- Modulate Sleep Latencies : this compound also affected sleep latencies, with notable reductions observed in both SWS and rapid eye movement sleep (REMS) latencies compared to controls .

Table 1: Effects of this compound on Sleep Latencies

| Dose (mg/kg) | SWS Latency (min) | REMS Latency (min) |

|---|---|---|

| Control | 22.6 ± 6.2 | 141.3 ± 38.5 |

| 0.5 | 8.7 ± 2.7 | 119.4 ± 21.4 |

| 1.0 | 4.9 ± 2.2* | 52.7 ± 17.0** |

| 2.5 | 5.9 ± 2.2* | 71.7 ± 22.6* |

*Significant differences compared to control (P<0.05). **P<0.01 .

Neurophysiological Studies

The impact of this compound on electroencephalographic (EEG) activity has been a focal point in understanding its mechanism of action:

- EEG Power Density : Research indicates that this compound significantly increases power density in delta and theta frequency bands during non-REM sleep, suggesting enhanced deep sleep quality .

Table 2: EEG Power Density Changes with this compound

| Frequency Band (Hz) | Control (%) | This compound (0.5 mg/kg) (%) | This compound (1 mg/kg) (%) | This compound (2.5 mg/kg) (%) |

|---|---|---|---|---|

| Delta (0.3 - 4) | 100 | 150 | 200 | 250 |

| Theta (4 - 8) | 100 | 180 | 220 | 300 |

Potential Therapeutic Uses

Given its sedative properties, this compound may have implications for treating sleep disorders such as insomnia or other conditions requiring sedation:

- Sedative-Hypnotic Effects : The compound's efficacy in promoting SWS and reducing wakefulness positions it as a candidate for further investigation in clinical settings aimed at managing insomnia or anxiety-related disorders.

Case Studies and Findings

Several studies have documented the effects of this compound on animal models, providing insight into its potential applications:

- Sleep Architecture Study : A study involving chronic sleep procedures demonstrated that this compound effectively modulated sleep patterns, leading to a reduction in waking times and an increase in SWS across different dosages .

- Neurophysiological Impact : Another investigation focused on EEG changes revealed that this compound administration resulted in significant alterations in brain wave patterns associated with deeper stages of sleep, indicating its potential utility in enhancing sleep quality .

Mécanisme D'action

SX 3228 exerts its effects by acting as a positive allosteric modulator of the GABA A receptor, specifically targeting the α1 subtype. This modulation enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and hyperpolarization of the neuron. This results in sedative and hypnotic effects .

Comparaison Avec Des Composés Similaires

SX 3228 est comparé à d'autres composés similaires tels que le zolpidem et le zaleplon, qui sont également des modulateurs du récepteur GABA A sélectifs pour l'α1. Contrairement à ces composés, SX 3228 est structurellement distinct et possède des propriétés pharmacologiques uniques. Il a des effets anxiolytiques limités et induit principalement une sédation à des doses qui produisent également une sédation significative .

Des composés similaires comprennent :

Zolpidem : Un autre modulateur du récepteur GABA A sélectif pour l'α1 utilisé comme agent hypnotique.

Zaleplon : Un hypnotique non benzodiazépinique ayant des effets similaires à ceux de SX 3228.

Abecarnil : Un agoniste du récepteur des benzodiazépines ayant des propriétés anxiolytiques et sédatives.

La particularité de SX 3228 réside dans sa liaison sélective au récepteur BZ1 et dans sa structure chimique distincte, ce qui le différencie des benzodiazépines traditionnelles et des autres hypnotiques non benzodiazépiniques .

Activité Biologique

SX-3228 is a selective ligand for the benzodiazepine BZ1 receptor, primarily studied for its hypnotic and sedative effects. This compound has garnered attention due to its unique pharmacological properties, which distinguish it from traditional benzodiazepines. Below is a detailed exploration of its biological activity, including relevant research findings, data tables, and case studies.

This compound exhibits high affinity for the BZ1 receptor, with an IC50 value of 17 nM, while showing significantly lower affinity for the BZ2 receptor (IC50 = 127 nM) and virtually no affinity for peripheral BZ receptors (IC50 > 10,000 nM) . This selective binding profile suggests that this compound may induce sleep without the side effects commonly associated with non-selective benzodiazepines.

The compound enhances GABA-induced chloride currents, which contributes to its sedative effects. The pharmacological action of this compound closely resembles physiological sleep patterns in animal models, as indicated by increased power density in delta (1-4 Hz) and theta (4-8 Hz) frequency bands during non-rapid eye movement sleep (nonREMS) .

Sleep Studies in Animal Models

Multiple studies have assessed the effects of this compound on sleep architecture in rats. Notable findings include:

- Experiment 1 : Administration of this compound at doses ranging from 0.5 to 2.5 mg/kg during the light phase resulted in a significant reduction in waking time and an increase in slow-wave sleep (SWS). Specifically, SWS increased significantly during the third recording hour post-administration (P<0.05) .

- Experiment 2 : In a dark phase study, this compound administration led to a robust increase in nonREMS and a decrease in REMS latency, further confirming its hypnotic properties. The highest dose (2.5 mg/kg) showed significant effects on sleep duration and quality (P<0.01) .

The following table summarizes key experimental results:

| Dose (mg/kg) | Effect on Waking Time | Effect on SWS | Effect on REMS |

|---|---|---|---|

| 0.5 | Decrease | Increase | No significant change |

| 1.0 | Decrease | Increase | Initial decrease |

| 2.5 | Significant decrease | Significant increase | Significant increase |

Case Studies

A notable case involved the administration of this compound in cynomolgus monkeys, where it was observed to mitigate attack responses and reduce locomotor activity without developing tolerance to its effects over time . This suggests potential therapeutic applications in anxiety or stress-related disorders.

Statistical Analysis

Statistical evaluations were performed using one-way ANOVA with post-hoc Newman-Keuls tests to determine significance across multiple treatment groups. Results indicated that this compound's effects were dose-dependent and statistically significant at various intervals post-administration .

Propriétés

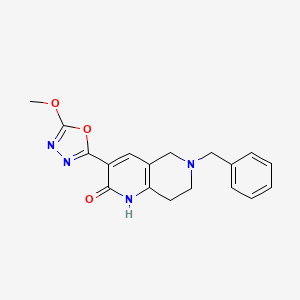

IUPAC Name |

6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-24-18-21-20-17(25-18)14-9-13-11-22(8-7-15(13)19-16(14)23)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLLVTYOOJNQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(O1)C2=CC3=C(CCN(C3)CC4=CC=CC=C4)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027242 | |

| Record name | 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156364-04-4 | |

| Record name | 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156364-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SX 3228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156364044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SX-3228 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XC39S5SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.